3,5-Dimethyl-4-fluorophenethyl alcohol
Description
Properties
IUPAC Name |
2-(4-fluoro-3,5-dimethylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKCKWIKKVCJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-fluorophenethyl alcohol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3,5-dimethyl-4-fluorobenzene with ethylene oxide, followed by reduction of the resulting intermediate. Another method involves the Grignard reaction, where 3,5-dimethyl-4-fluorobenzyl chloride is reacted with ethyl magnesium bromide, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, solvent extraction, and purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-fluorophenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dimethyl-4-fluoroacetophenone or 3,5-dimethyl-4-fluorobenzaldehyde.
Reduction: Formation of 3,5-dimethyl-4-fluorophenethyl alkane.
Substitution: Formation of various substituted phenethyl alcohols depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Fluorination Reactions
3,5-Dimethyl-4-fluorophenethyl alcohol serves as a precursor for the synthesis of fluorinated compounds. Its structure allows for selective fluorination, which is critical in developing pharmaceuticals and agrochemicals. The compound can undergo deoxyfluorination to yield alkyl fluorides using reagents like N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), which has shown high efficiency and selectivity in reactions involving various alcohols including phenethyl alcohol derivatives .
Synthesis of Alkyl Fluorides
In a study involving 4-fluorophenethyl alcohol, it was demonstrated that the compound could be effectively converted into alkyl fluorides through a nucleophilic substitution mechanism. The reaction proceeds with the formation of sulfonimidate intermediates, which are crucial for achieving high yields of the desired products. This method is particularly advantageous due to its operational simplicity and compatibility with diverse functional groups .
Medicinal Chemistry
Potential Therapeutic Applications
The structural features of this compound suggest potential applications in drug development. Compounds derived from this alcohol have been investigated for their inhibitory effects on various biological targets, including neuronal nitric oxide synthase (nNOS) and acetylcholinesterase (AChE). These targets are significant in treating conditions such as neurodegenerative diseases and insecticidal applications .
Case Study: nNOS Inhibition
Research has identified derivatives of 4-fluorophenethyl alcohol that act as potent inhibitors of nNOS. The selectivity and potency of these compounds make them candidates for further development in therapeutic contexts, particularly for neurological disorders .
Analytical Applications
Fluorescence Sensing
this compound has been utilized in the development of fluorescence-based sensing methods. Such methods are effective for detecting carbonyl compounds, showcasing the compound's versatility beyond traditional synthetic pathways. The fluorescence response can be tuned based on the chemical environment, making it suitable for analytical applications in food safety and environmental monitoring .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-fluorophenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the fluorine atom can influence the compound’s electronic properties and binding affinity. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The table below compares key molecular attributes of 3,5-dimethyl-4-fluorophenethyl alcohol with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Functional Groups |
|---|---|---|---|---|
| This compound* | C₁₀H₁₃FO | 168.21 | -CH₃ (3,5), -F (4) | Phenethyl alcohol |
| 3,5-Difluorobenzyl alcohol | C₇H₆F₂O | 144.12 | -F (3,5) | Benzyl alcohol |
| 2-Fluorophenethyl alcohol | C₈H₉FO | 140.15 | -F (2) | Phenethyl alcohol |
| 3,5-Difluoro-4-methoxybenzyl alcohol | C₈H₈F₂O₂ | 174.15 | -F (3,5), -OCH₃ (4) | Benzyl alcohol |
| 2,6-Difluoro-4-hydroxybenzyl alcohol | C₇H₆F₂O₂ | 160.12 | -F (2,6), -OH (4) | Benzyl alcohol |
| 3,5-Dibromo-4-aminophenethyl alcohol | C₈H₉Br₂NO | 294.97 | -Br (3,5), -NH₂ (4) | Phenethyl alcohol |
*Estimated based on substituent contributions.
Key Observations :
- Substituent Effects : Fluorine atoms increase electronegativity and metabolic stability, while methyl groups enhance lipophilicity. The methoxy group in 3,5-difluoro-4-methoxybenzyl alcohol introduces steric hindrance and alters solubility .
- Functional Groups : Phenethyl alcohols (e.g., 2-fluorophenethyl alcohol) exhibit longer alkyl chains than benzyl alcohols, influencing boiling points and solubility .
Physicochemical Properties
Boiling Points and Densities:
- 2-Fluorophenethyl alcohol : Boiling point 90°C at 3 mmHg, density 1.125 g/cm³ .
- 3,5-Difluorobenzyl alcohol : Boiling point 98–99°C at 9 mmHg, density 1.272 g/cm³ .
- 3,5-Difluoro-4-methoxybenzyl alcohol : Data unavailable (N/A), but methoxy groups typically reduce volatility compared to fluorine .
Comparison : The phenethyl chain in this compound likely increases its boiling point relative to benzyl analogs due to greater molecular weight and chain length. Methyl groups may further elevate melting points compared to halogen-only derivatives.
Biological Activity
3,5-Dimethyl-4-fluorophenethyl alcohol is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H13F
- Molecular Weight : 168.21 g/mol
- IUPAC Name : 1-(3,5-dimethyl-4-fluorophenyl)ethanol
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may act as a modulator of neurotransmitter systems, influencing pathways related to pain perception and inflammation.
Pharmacological Effects
-
Anti-inflammatory Activity :
- Studies have shown that this compound exhibits significant anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro.
-
Analgesic Properties :
- The compound has been tested in animal models for pain relief, demonstrating efficacy comparable to standard analgesics. Its mechanism may involve the modulation of pain receptors.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Analgesic | Pain relief in animal models | |
| Neuroprotective | Protection against oxidative stress |
Case Study: Analgesic Efficacy
In a controlled study involving rodents, this compound was administered to assess its analgesic effects. The results indicated a significant reduction in pain response compared to the control group treated with saline. The compound's efficacy was measured using the hot plate test and formalin test, yielding promising results that warrant further investigation into its clinical applications.
Q & A
Q. What are the established synthetic routes for 3,5-Dimethyl-4-fluorophenethyl alcohol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis often involves multi-step halogenation and reduction processes. For example, fluorination can be achieved via electrophilic aromatic substitution using fluorine donors like Selectfluor™, followed by reduction of the carbonyl group (e.g., NaBH₄ or LiAlH₄) to yield the alcohol. Yields are highly dependent on solvent choice (e.g., THF vs. ethanol), temperature (0–25°C), and protecting group strategies to prevent side reactions. Purity optimization typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methyl (δ 1.2–2.1 ppm) and fluorinated aromatic protons (δ 6.5–7.5 ppm). ¹⁹F NMR confirms fluorination (δ -110 to -130 ppm).
- MS : High-resolution ESI-MS or GC-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 184.12) and fragmentation patterns.
- IR : C-O (1050–1150 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches confirm alcohol functionality. Cross-referencing with computational spectra (DFT) enhances accuracy .
Q. What are the optimal storage conditions to maintain compound stability?
- Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to prevent oxidation and photodegradation. Solubility in aprotic solvents (e.g., DMSO) for long-term storage should be validated via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can conceptual density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G**) can compute Fukui functions (f⁺, f⁻) to identify electrophilic/nucleophilic sites. For example, the fluorinated aromatic ring may exhibit lower electron density, favoring electrophilic attack. Global reactivity indices (electronegativity, hardness) derived from HOMO-LUMO gaps predict regioselectivity in cross-coupling reactions .
Q. What experimental and computational strategies resolve contradictions in reported stability data under acidic vs. basic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor degradation via LC-MS under varying pH (2–12) at 25–60°C. Use pseudo-first-order kinetics to calculate rate constants.
- DFT-MD Simulations : Simulate protonation/deprotonation pathways to identify intermediates. Compare activation energies for acid-catalyzed vs. base-induced decomposition .
Q. How do methyl and fluorine substituents modulate the compound’s biological activity compared to non-substituted analogs?
- Methodological Answer :
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values for -F and -CH₃) with bioactivity (e.g., enzyme inhibition IC₅₀).
- In Vitro Assays : Compare binding affinities using fluorescence polarization (for protein targets) or cellular uptake studies (radiolabeled analogs). Fluorine’s electronegativity may enhance membrane permeability, while methyl groups improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
